molecular formula C9H10BrNO3 B8028012 1-Bromo-3-nitro-5-propoxybenzene

1-Bromo-3-nitro-5-propoxybenzene

Cat. No.: B8028012
M. Wt: 260.08 g/mol
InChI Key: BFKORDRBSFVTGZ-UHFFFAOYSA-N
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Description

1-Bromo-3-nitro-5-propoxybenzene is an organic compound with the molecular formula C9H10BrNO3 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a nitro group, and a propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-nitro-5-propoxybenzene can be synthesized through a multi-step process involving the bromination, nitration, and propoxylation of benzene derivatives. One common method involves the bromination of nitrobenzene using bromine in the presence of a catalyst such as iron powder. The reaction is typically carried out in an organic solvent like acetic acid at elevated temperatures .

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. The bromination step is often performed using 5,5-dimethyl-1,3-dibromohydantoin in sulfuric acid, followed by nitration with a mixture of nitric and sulfuric acids. The final propoxylation step involves the reaction of the intermediate product with propyl alcohol under basic conditions .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-nitro-5-propoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Bromo-3-nitro-5-propoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-nitro-5-propoxybenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-3-nitro-5-propoxybenzene is unique due to the presence of the propoxy group, which increases its hydrophobicity and influences its reactivity and interaction with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

1-bromo-3-nitro-5-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-2-3-14-9-5-7(10)4-8(6-9)11(12)13/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKORDRBSFVTGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC(=C1)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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